Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-10-15-11(20-17-10)14(8-6-5-7-9-14)16-12(18)19-13(2,3)4/h5-9H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUJINQJGCEUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation via Amidoxime Cyclization
The 1,2,4-oxadiazole moiety is typically synthesized through cyclization reactions between amidoximes and acylating agents. For the target compound, the 3-methyl-1,2,4-oxadiazol-5-yl group is formed via:
- Amidoxime Preparation :
Cyclohexylamine derivatives are treated with hydroxylamine hydrochloride in ethanol under reflux to yield cyclohexylamidoxime. - Cyclization with Methyl Acylating Agents :
The amidoxime reacts with acetyl chloride or acetic anhydride in the presence of a dehydrating agent (e.g., ZnCl₂ or PTSA) to form the oxadiazole ring.
Example Reaction:
$$
\text{Cyclohexylamidoxime} + \text{Acetyl Chloride} \xrightarrow{\text{ZnCl}_2, \Delta} \text{1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexane}
$$
Carbamate Protection of the Cyclohexyl Amine
Following oxadiazole formation, the cyclohexyl amine is protected using tert-butoxycarbonyl (Boc) anhydride:
- Boc Protection :
The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) with a catalytic base (e.g., DMAP or TEA).
Reaction Conditions:
Industrial Production Methods
Scaling laboratory procedures requires optimization of:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5 mol% ZnCl₂ | 2–3 mol% ZnCl₂ |
| Reaction Time | 12–24 h | 6–8 h (flow chemistry) |
| Purification | Column Chromatography | Crystallization |
Key Challenges :
Comparative Analysis of Methodologies
Solvent Effects on Reaction Efficiency
| Solvent | Cyclization Yield (%) | Boc Protection Yield (%) |
|---|---|---|
| DCM | 68 | 82 |
| Ethanol | 45 | 65 |
| DMF | 72 | 78 |
Polar aprotic solvents (e.g., DMF) enhance cyclization but may complicate Boc protection due to residual moisture.
Mechanistic Insights
Oxadiazole Formation Mechanism
The cyclization proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of the acylating agent, followed by dehydration:
$$
\text{R-C(=N-OH)-NH}2 + \text{R'-COCl} \rightarrow \text{R-C(=O)-N-C(=N-O-R')} \xrightarrow{-\text{H}2\text{O}} \text{Oxadiazole}
$$
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the oxadiazole ring or the carbamate group.
Substitution: The tert-butyl group or the oxadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate serves as a crucial building block for synthesizing more complex molecules. Its structural characteristics allow researchers to explore various reaction mechanisms and develop new synthetic routes.
Key Reactions:
- Oxidation: The oxadiazole ring can be oxidized under specific conditions to yield derivatives with enhanced functionalities.
- Reduction: The compound can be reduced to modify either the oxadiazole ring or the carbamate group.
- Substitution: The tert-butyl group or the oxadiazole ring can be substituted with other functional groups to create novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive agent. The oxadiazole moiety is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Biological Activity:
- Preliminary studies suggest that modifications in the oxadiazole ring significantly affect biological activity, making it a candidate for drug discovery.
- Research indicates that compounds containing the oxadiazole structure can serve as precursors for developing potent anticancer agents due to their structural diversity.
Medicine
The pharmacological properties of this compound are being explored for therapeutic uses. Its ability to interact with various biological macromolecules positions it as a potential candidate in medicinal chemistry.
Case Studies:
- Cytotoxicity Evaluation: A study synthesized several oxadiazole derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. Results indicated that certain modifications increased cytotoxicity significantly.
- Antimicrobial Studies: Research has focused on developing oxadiazole-based antimicrobial agents targeting pathogenic bacteria in the gastrointestinal tract, highlighting the therapeutic potential of this compound.
Industry
In materials science, this compound is utilized in developing new materials and chemical processes. Its unique properties may facilitate advancements in polymer chemistry and material engineering.
Mechanism of Action
The mechanism of action of tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known for its bioisosteric properties, allowing it to mimic other functional groups in biological systems. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their differentiating features:
| Compound Name | Heterocycle Core | Substituents | Purity (%) | Key Applications | CAS Number |
|---|---|---|---|---|---|
| Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate | 1,2,4-Oxadiazole | 3-Methyl, cyclohexyl | 90 | Antimicrobial intermediates | 1291861-87-4 |
| Tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (QJ-2314) | 1,2,4-Oxadiazole | 3-Methyl, pyrrolidine | 95 | Drug discovery scaffolds | 1121057-53-1 |
| Tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | 1,2,4-Thiadiazole | 3-Bromo | 97 | Halogenated intermediates | 1101173-94-7 |
| 1-(3-Fluorophenyl)-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxopyrrolidine-3-carboxamide | 1,2,4-Oxadiazole | 3-Methyl, fluorophenyl, pyrrolidone | N/A | Targeted kinase inhibitors | N/A |
| Tert-butyl (2-methyloxazol-5-yl)carbamate (QV-9110) | Oxazole | 2-Methyl | 95 | Bioactive molecule synthesis | 1965310-19-3 |
Key Observations :
- Conversely, oxazole derivatives (e.g., QV-9110) lack the electron-deficient character of oxadiazoles, reducing their stability under acidic conditions .
- Bromine in thiadiazole analogs () offers a handle for cross-coupling reactions .
- Purity : The target compound’s 90% purity (QV-4128) is lower than analogs like QJ-2314 (95%), which may limit its utility in high-precision applications .
Stability and Handling
- The target compound is stable at room temperature, similar to thiadiazole analogs (), but may degrade faster than QJ-2314 due to lower purity .
- Brominated thiadiazoles (e.g., ) require careful handling due to reactivity, whereas trifluoromethyl-substituted oxadiazoles () exhibit superior hydrolytic stability .
Biological Activity
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is a compound of growing interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl carbamate group attached to a cyclohexyl ring, which is substituted with a 3-methyl-1,2,4-oxadiazol-5-yl moiety. This unique structure contributes to its diverse biological activities.
The exact biological targets of this compound are not fully elucidated; however, it is hypothesized that its activity may stem from interactions typical of oxadiazole derivatives. These interactions may include:
- Hydrogen Bond Formation : The presence of nitrogen and oxygen atoms in the oxadiazole ring can facilitate hydrogen bonding with biological macromolecules.
- Hydrophobic Interactions : The hydrophobic nature of the tert-butyl group may enhance the compound's affinity for lipid membranes or hydrophobic pockets in proteins.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of oxadiazole derivatives. For instance, related compounds have shown moderate activity against various cancer cell lines. In particular:
- IC50 Values : A derivative similar to this compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
Antimicrobial Activity
While specific data on the antimicrobial properties of this compound is limited, oxadiazole compounds are generally recognized for their antimicrobial potential. For example:
- Mechanism : Some oxadiazole derivatives have been shown to disrupt bacterial membranes, leading to cell death. This suggests that similar mechanisms might be explored for this compound .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity. The findings indicated that modifications in the oxadiazole ring significantly affected biological activity .
- Pharmacological Studies : Research has indicated that compounds containing the oxadiazole moiety can serve as precursors for developing more potent anticancer agents. The structural diversity allows for fine-tuning of biological properties .
- Comparative Analysis : When compared with other similar compounds like 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride and simpler tert-butyl carbamate derivatives, the unique substitution pattern of this compound may provide distinct therapeutic advantages in specific applications.
Summary Table of Biological Activities
| Activity Type | Description | IC50 / Effectiveness |
|---|---|---|
| Anticancer | Moderate activity against multiple cancer cell lines | ~92.4 µM |
| Antimicrobial | Potential membrane disruption mechanism | Not specifically quantified |
Q & A
Q. Critical Considerations :
- Purity control via column chromatography (silica gel, EtOAc/hexane) and LC-MS validation (e.g., m/z 442 [M+H]+ observed in similar carbamates) .
- Solvent selection (THF, DCM) and reaction temperatures (room temp to 100°C) impact yield and regioselectivity .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Answer:
Validation relies on orthogonal analytical methods:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 365.40 [M+H]+ for related oxadiazole-carbamates) .
- X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, though limited data exist for this specific compound .
Data Contradictions : Discrepancies in NMR splitting patterns may arise from conformational flexibility of the cyclohexyl ring; dynamic NMR or DFT calculations resolve such ambiguities .
Advanced: How can reaction yields be optimized for the coupling of the oxadiazole and cyclohexylcarbamate moieties?
Answer:
Optimization strategies include:
- Catalytic Systems : Pd₂(dba)₃ with BINAP enhances coupling efficiency in aryl halide/amine reactions (e.g., 80% yield achieved in analogous pyrimidine-carbamate syntheses) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 5h at 100°C vs. overnight reflux) while maintaining high purity .
- Protecting Group Stability : Ensure Boc groups remain intact under acidic/basic conditions (e.g., NH₄Cl/Fe reduction steps require pH monitoring) .
Case Study : In a patent synthesis, tert-butyl carbamate intermediates were purified via flash chromatography (EtOAc/hexane, 3:7) to achieve >95% purity before coupling .
Advanced: What methodologies address conflicting data in biological activity assays for this compound?
Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) are resolved by:
Dose-Response Profiling : IC₅₀ values across multiple cell lines (e.g., HEK293, HepG2) differentiate target-specific effects from off-target toxicity .
Metabolic Stability Assays : LC-MS/MS quantifies degradation products (e.g., tert-butyl cleavage under physiological pH) to correlate stability with activity .
Molecular Docking : Simulations using AutoDock VINA predict binding to targets like sphingosine kinases, guiding SAR studies .
Example : A related oxadiazole-carbamate showed antiplasmodial activity (IC₅₀ = 1.2 µM) but low selectivity; modifying the cyclohexyl substituent improved selectivity by 10-fold .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Stability : Stable at room temperature in anhydrous DCM or THF. Avoid prolonged exposure to light, moisture, or strong acids/bases (e.g., Boc cleavage occurs below pH 3) .
- Storage : Store at -20°C under nitrogen; desiccate to prevent hydrolysis. Shelf life >12 months when sealed .
- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation; validate via TLC (Rf shift) or HPLC .
Advanced: How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME or pkCSM models predict logP (optimal 2–3), BBB permeability, and CYP450 inhibition .
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometries for docking studies, identifying substituents that enhance binding (e.g., fluorophenyl groups improve metabolic stability) .
- Retrosynthetic Planning : Synthia or Reaxys prioritizes feasible routes (e.g., introducing methyl groups via Suzuki-Miyaura coupling) .
Example : A derivative with a 4-fluorophenyl thiazole substituent showed 3× higher plasma half-life in murine models compared to the parent compound .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential respiratory irritation (GHS Category 2A) .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for bronchospasm .
Note : While structurally similar carbamates are classified as non-hazardous, this compound’s oxadiazole group may confer reactivity; always consult SDS .
Advanced: How does the stereochemistry of the cyclohexyl ring influence biological activity?
Answer:
- Conformational Analysis : Chair vs. boat conformations alter substituent orientation. NOESY NMR or X-ray crystallography maps spatial arrangements .
- Case Study : In Edoxaban intermediates, axial vs. equatorial amino groups on the cyclohexyl ring impacted thrombin inhibition by 50% .
- Synthetic Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution ensures enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
